3-Phenylpyrido[4,3-e][1,2,4]triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpyrido[4,3-e][1,2,4]triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-16-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFNIEYESOSLTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NC=C3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70492574 | |
| Record name | 3-Phenylpyrido[4,3-e][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61986-22-9 | |
| Record name | 3-Phenylpyrido[4,3-e][1,2,4]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70492574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 3 Phenylpyrido 4,3 E 1 2 3 Triazine Frameworks
Functionalization via Nucleophilic Substitution (e.g., at C5 position)
The pyrido[4,3-e] nih.govscispace.commdpi.comtriazine system, being electron-deficient, is amenable to nucleophilic substitution reactions. While specific studies on the C5 position of 3-phenylpyrido[4,3-e] nih.govscispace.commdpi.comtriazine are not extensively documented, the reactivity of analogous fused 1,2,4-triazine (B1199460) systems suggests that this position is a likely target for nucleophilic attack, especially if substituted with a suitable leaving group.
In related pyrazolo[4,3-e] nih.govscispace.commdpi.comtriazine systems, nucleophilic substitution reactions have been successfully employed to introduce various functionalities. For instance, the displacement of a methylsulfonyl group at the 5-position by nucleophiles is a key step in the synthesis of novel derivatives. This suggests that a similar strategy could be applicable to the 3-phenylpyrido[4,3-e] nih.govscispace.commdpi.comtriazine framework, provided a suitable precursor with a leaving group at the C5 position is available.
The general susceptibility of 1,2,4-triazines to nucleophilic attack is well-established. The introduction of substituents on the triazine ring can modulate this reactivity. For example, in some triazolo[1,5-b] nih.govscispace.commdpi.comnih.govtetrazines, nucleophilic substitution results in the displacement of an azolyl group, demonstrating the feasibility of such reactions in related nitrogen-rich heterocyclic systems. researchgate.net
Ring Transformation and Fragmentation Reactions (e.g., unexpected hydrazinolysis, ring opening)
The fused ring system of 3-phenylpyrido[4,3-e] nih.govscispace.commdpi.comtriazine can undergo transformations that lead to the formation of new heterocyclic structures. These reactions often involve ring-opening followed by recyclization and can be triggered by various reagents and conditions.
An example of such a transformation is hydrazinolysis. In a study on 3-R- nih.govscispace.commdpi.comtriazino[2,3-c]quinazolin-2-ones, treatment with hydrazine hydrate (B1144303) resulted in the opening of the quinazoline ring, followed by a series of transformations to yield 3-(2-aminophenyl)-6-R-1,2,4-triazin-5-ones. mdpi.com Theoretical calculations supported a mechanism involving nucleophilic attack of hydrazine on the C=N double bond, leading to N-C bond cleavage and subsequent ring opening. mdpi.com A similar reactivity could be anticipated for the 3-phenylpyrido[4,3-e] nih.govscispace.commdpi.comtriazine framework, where the pyridine (B92270) ring could potentially undergo cleavage under specific conditions.
Ring-opening reactions can also be initiated by other nucleophiles. For instance, the reaction of certain triazolo[1,5-b] nih.govscispace.commdpi.comnih.govtetrazines with CH-active compounds leads to a nucleophilic attack on a nitrogen atom of the tetrazine ring, followed by ring-opening and subsequent ring closure to form new heterocyclic systems. researchgate.net
In a different heterocyclic system, 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govmdpi.comoxazine-1,8-diones have been shown to undergo ring-opening transformations in the presence of binucleophiles. nih.gov This highlights a general principle where fused heterocyclic systems can be susceptible to ring-opening under the influence of appropriate reagents.
Post-Synthetic Modification and Diversification Strategies
Once the core 3-phenylpyrido[4,3-e] nih.govscispace.commdpi.comtriazine framework is synthesized, further derivatization can be achieved through post-synthetic modifications. These strategies are crucial for creating libraries of compounds with diverse functionalities and for structure-activity relationship studies.
One common approach is the modification of substituents on the fused ring system. For example, if the 3-phenyl group bears functional groups, these can be readily modified. A series of novel 3-/2,3-substituted pyrido[4,3-e] nih.govscispace.commdpi.comtriazino[3,2-c] nih.govscispace.commdpi.comthiadiazine 6,6-dioxides were synthesized, showcasing the derivatization of the phenyl ring at the 3-position. nih.gov
Another strategy involves reactions at other positions of the heterocyclic core. In the synthesis of pyrido[1,2-b] nih.govscispace.commdpi.comtriazine derivatives, various substituents were introduced at different positions on the core structure. chemrxiv.org For instance, condensation reactions with α-keto acids allowed for the introduction of methyl or phenyl groups at the 3-position of the resulting triazine ring. chemrxiv.org
The following table provides examples of post-synthetic modifications on related pyrido-triazine systems:
| Starting Compound | Reagent(s) | Product | Reference |
| 1-amino-2-imino-4-phenylpyridine-3-carbonitrile | Pyruvic acid, TFA | 3-Methyl-2-oxo-8-phenyl-2H-pyrido[1,2-b] nih.govscispace.commdpi.comtriazine-9-carbonitrile | chemrxiv.org |
| 1-amino-2-imino-4-(4-bromophenyl)pyridine-3-carbonitrile | Pyruvic acid, TFA | 8-(4-Bromophenyl)-3-methyl-2-oxo-2H-pyrido[1,2-b] nih.govscispace.commdpi.comtriazine-9-carbonitrile | chemrxiv.org |
| 1-amino-2-imino-4-(4-fluorophenyl)pyridine-3-carbonitrile | Phenylglyoxylic acid, TFA | 8-(4-Fluorophenyl)-2-oxo-3-phenyl-2H-pyrido[1,2-b] nih.govscispace.commdpi.comtriazine-9-carbonitrile | chemrxiv.org |
Furthermore, the synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govscispace.commdpi.comtriazine sulphonamide derivatives from their pyrazolo[4,3-e] nih.govscispace.commdpi.comtriazine precursors via reaction with sodium azide demonstrates a ring annulation strategy as a post-synthetic modification.
Reactivity with Specific Reagents and Reaction Types (e.g., cycloadditions)
The 1,2,4-triazine ring within the 3-phenylpyrido[4,3-e] nih.govscispace.commdpi.comtriazine framework is known to participate in inverse electron demand Diels-Alder (IEDDA) reactions. This type of cycloaddition is characteristic of electron-deficient dienes reacting with electron-rich dienophiles.
While specific IEDDA reactions of 3-phenylpyrido[4,3-e] nih.govscispace.commdpi.comtriazine are not detailed in the available literature, the general reactivity of 1,2,4-triazines is well-documented. These reactions typically proceed with the extrusion of dinitrogen to form a new aromatic ring. For instance, the reaction of 3-glycopyranosyl-1,2,4-triazines with a bicyclononyne derivative yields the corresponding annulated 2-glycopyranosyl pyridines.
The reactivity in IEDDA reactions is influenced by the substituents on the triazine ring. Electron-withdrawing groups on the 1,2,4-triazine can enhance the reaction rate. The phenyl group at the 3-position of the title compound would be expected to influence the electronic properties of the triazine ring and thus its reactivity in cycloaddition reactions.
The following table summarizes the types of dienophiles that have been shown to react with 1,2,4-triazine systems in IEDDA reactions:
| Dienophile Type | Resulting Product | General Observation |
| Strained Alkynes (e.g., bicyclononynes) | Annulated Pyridines | High reactivity due to ring strain. |
| Enamines | Pyridines | Reaction often proceeds with elimination of the amine moiety. |
| Amidines and Imidates | Varied, can lead to pyrimidines or other heterocycles | Reaction course is dependent on the nature of the reactants and reaction conditions. |
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3 Phenylpyrido 4,3 E 1 2 3 Triazine
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (1D-NMR, 2D-NMR including COSY, ROESY, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. A full suite of 1D and 2D NMR experiments provides unambiguous evidence for the connectivity and constitution of the 3-Phenylpyrido[4,3-e] mdpi.comnih.govprinceton.edutriazine framework.
1D-NMR (¹H and ¹³C): The ¹H-NMR spectrum provides the initial assessment of the proton environments. For the pyrido[4,3-e] mdpi.comnih.govprinceton.edutriazine core, the protons on the pyridine (B92270) ring are expected to appear in the downfield region due to the deshielding effect of the aromatic system and adjacent nitrogen atoms. In related pyrido[4,3-e] systems, these pyridine protons (H-7, H-9, and H-10) typically resonate at chemical shifts between 7.79 and 9.80 ppm. nih.gov The protons of the phenyl group at the 3-position would appear as a set of multiplets in the aromatic region, typically between 7.50 and 8.80 ppm, with the ortho-protons being the most downfield. mdpi.com
The ¹³C-NMR spectrum complements the proton data by identifying the chemical environment of each carbon atom. The spectrum would show distinct signals for the carbons of the pyridine ring, the triazine ring, and the phenyl substituent. Carbons within the heterocyclic triazine ring are significantly deshielded, with chemical shifts often exceeding 140 ppm. mdpi.com
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|---|
| ¹H | Pyridine Ring (H-7, H-9, H-10) | 7.79 - 9.80 | Downfield shifts due to aromaticity and N-heteroatoms. nih.gov |
| ¹H | Phenyl Ring | 7.50 - 8.80 | Complex multiplets typical for a substituted phenyl group. mdpi.com |
| ¹³C | Triazine Ring | > 140 | Highly deshielded due to multiple nitrogen atoms. mdpi.com |
| ¹³C | Pyridine & Phenyl Rings | 120 - 145 | Typical range for aromatic carbons. mdpi.com |
2D-NMR Spectroscopy: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu It would reveal the connectivity within the pyridine ring by showing cross-peaks between adjacent protons (e.g., H-9 and H-10) and within the phenyl ring, confirming the ortho, meta, and para relationships. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-4 bonds) correlations between protons and carbons (¹H-¹³C). princeton.eduumn.edu It is vital for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the ortho-protons of the phenyl ring to the C-3 carbon of the triazine ring, confirming the substitution site. It would also show correlations between the pyridine protons and the carbons of the fused triazine ring, establishing the annulation pattern of the heterocyclic system. nih.gov
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, regardless of whether they are connected through bonds. princeton.edu ROESY is particularly useful for confirming stereochemistry and spatial arrangements. In this case, it could show correlations between the ortho-protons of the phenyl ring and the H-5 proton on the pyridine ring, providing definitive proof of the molecule's three-dimensional conformation.
The combined data from these 1D and 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the chemical structure of 3-Phenylpyrido[4,3-e] mdpi.comnih.govprinceton.edutriazine. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
For 3-Phenylpyrido[4,3-e] mdpi.comnih.govprinceton.edutriazine, with a molecular formula of C₁₂H₈N₄, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An experimental HRMS measurement that matches this theoretical value provides unequivocal confirmation of the molecular formula. For example, the closely related compound 3-phenylnaphtho[2,1-e] mdpi.comnih.govprinceton.edutriazine (C₁₇H₁₂N₃) had a calculated [M+H]⁺ of 258.1031 and an experimentally found value of 258.1029, confirming its composition. mdpi.com
Interactive Data Table: HRMS Data for Molecular Formula Confirmation
| Compound | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|---|
| 3-Phenylpyrido[4,3-e] mdpi.comnih.govprinceton.edutriazine | C₁₂H₈N₄ | [M+H]⁺ | 209.0822 | Expected to be within ±5 ppm | Theoretical |
| 3-Phenylnaphtho[2,1-e] mdpi.comnih.govprinceton.edutriazine | C₁₇H₁₁N₃ | [M+H]⁺ | 258.1031 | 258.1029 | mdpi.com |
Beyond molecular formula determination, fragmentation analysis within the mass spectrometer provides structural information. Under techniques like electron impact (EI) or collision-induced dissociation (CID), the molecular ion breaks apart into smaller, characteristic fragment ions. The fragmentation pattern of 1,2,4-triazine (B1199460) derivatives often involves the cleavage of substituent groups and the fragmentation of the heterocyclic core. mdpi.com Common fragmentation pathways could include the loss of the phenyl group (C₆H₅) or the elimination of a stable N₂ molecule from the triazine ring, providing further corroboration of the proposed structure.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Assignments
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and the conjugated π-electron system of the molecule, respectively.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The spectrum of 3-Phenylpyrido[4,3-e] mdpi.comnih.govprinceton.edutriazine would be characterized by specific absorption bands that confirm the presence of its structural features. Key expected absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
C=N and C=C stretching: A series of strong to medium bands in the 1610-1370 cm⁻¹ region, characteristic of the vibrations within the fused aromatic triazine and pyridine rings. mdpi.com
Aromatic C-H bending: Bands in the fingerprint region (below 1000 cm⁻¹) that can help identify the substitution pattern of the aromatic rings. mdpi.com
Interactive Data Table: Characteristic IR Absorption Bands for a Related Triazine
| Vibrational Mode | Wavenumber (cm⁻¹) | Compound | Reference |
|---|---|---|---|
| Aromatic C=C/C=N Stretch | 1607, 1509 | 3-Phenyl- mdpi.comnih.govprinceton.edutriazino[5,6-c]quinoline | mdpi.com |
| Aromatic C=C/C=N Stretch | 1419, 1376 | 3-Phenyl- mdpi.comnih.govprinceton.edutriazino[5,6-c]quinoline | mdpi.com |
| Aromatic C-H Bend | 853, 766, 688 | 3-Phenyl- mdpi.comnih.govprinceton.edutriazino[5,6-c]quinoline | mdpi.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The extensive conjugation present in the fused aromatic system of 3-Phenylpyrido[4,3-e] mdpi.comnih.govprinceton.edutriazine is expected to give rise to strong absorptions in the UV and possibly the visible region of the spectrum. These absorptions correspond primarily to π → π* electronic transitions. Analysis of related fused 3-phenyl- mdpi.comnih.govprinceton.edutriazine systems shows multiple strong absorption bands (λₘₐₓ) between 290 nm and 380 nm, with molar extinction coefficients (log ε) indicating high-probability transitions. mdpi.com
Interactive Data Table: UV-Vis Absorption Data for a Related Triazine
| λₘₐₓ (nm) | log ε | Solvent | Compound | Reference |
|---|---|---|---|---|
| 296 | 4.72 | CH₂Cl₂ | 3-Phenyl- mdpi.comnih.govprinceton.edutriazino[5,6-c]quinoline | mdpi.com |
| 360 | 3.83 | CH₂Cl₂ | 3-Phenyl- mdpi.comnih.govprinceton.edutriazino[5,6-c]quinoline | mdpi.com |
| 378 | 3.88 | CH₂Cl₂ | 3-Phenyl- mdpi.comnih.govprinceton.edutriazino[5,6-c]quinoline | mdpi.com |
Single-Crystal X-ray Diffraction Analysis for Definitive Molecular Architecture
While spectroscopic methods provide powerful evidence for chemical connectivity, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure. mdpi.com This technique determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.
For a molecule like 3-Phenylpyrido[4,3-e] mdpi.comnih.govprinceton.edutriazine, a successful X-ray crystallographic analysis would yield a three-dimensional model of the molecule, providing exact data on:
Connectivity and Constitution: It would definitively confirm the fusion pattern of the pyridine and triazine rings and the position of the phenyl substituent.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, offering insights into bond orders and ring strain.
Molecular Conformation: The analysis would reveal the planarity of the fused ring system and the dihedral angle between the phenyl group and the pyridotriazine core.
Crystal Packing: Information on intermolecular interactions, such as π-π stacking, within the crystal lattice would be elucidated.
The structure of the closely related isomer, 3-phenyl mdpi.comnih.govprinceton.edutriazino[5,6-c]quinoline, was unambiguously confirmed by single-crystal XRD, demonstrating the power of this technique for verifying the architecture of complex fused triazine systems. mdpi.comresearchgate.net
Computational and Theoretical Investigations of 3 Phenylpyrido 4,3 E 1 2 3 Triazine
Quantum Chemical Calculations for Electronic and Molecular Structures
Quantum chemical calculations have been instrumental in understanding the fundamental electronic and molecular properties of 3-Phenylpyrido[4,3-e]triazine. Among the various methods available, Density Functional Theory (DFT) has been the most prominently used approach for this class of compounds, largely supplanting older semi-empirical methods like CNDO (Complete Neglect of Differential Overlap) and MNDO (Modified Neglect of Diatomic Overlap) in recent research.
DFT calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to optimize the molecular geometry and analyze the electronic structure of 3-Phenylpyrido[4,3-e]triazine and its derivatives. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
For the parent 3-Phenylpyrido[4,3-e]triazine, DFT calculations have determined the HOMO and LUMO energy levels. These calculations reveal how the distribution of electron density influences the molecule's reactivity. The molecular electrostatic potential (MEP) maps generated from these studies highlight the electrophilic and nucleophilic regions of the molecule, providing a guide for its potential interactions.
Prediction of Tautomeric Equilibria and Aromaticity
While the pyridotriazine core is capable of existing in different tautomeric forms, detailed computational studies specifically predicting the tautomeric equilibria for 3-Phenylpyrido[4,3-e]triazine are not extensively reported in the available literature. However, the aromaticity of the system is a key feature that can be inferred from computational analyses. Aromaticity is crucial for the stability of the compound and its ability to engage in π-π stacking interactions with biological targets. Computational methods can assess aromaticity through various indices, though specific studies quantifying this for the parent compound are sparse.
Reaction Energetics and Transition State Analysis
The computational investigation of reaction energetics and the analysis of transition states provide a powerful tool for understanding the mechanisms of chemical reactions. For 3-Phenylpyrido[4,3-e]triazine, such studies would be invaluable for optimizing synthetic routes and understanding its reactivity profile. However, dedicated computational studies on the reaction energetics and transition state analysis for the synthesis or subsequent reactions of this specific molecule are not widely available in the reviewed scientific literature.
Molecular Modeling and Dynamics Simulations
Molecular modeling encompasses a broad range of techniques used to represent and manipulate the three-dimensional structures of molecules. For 3-Phenylpyrido[4,3-e]triazine, molecular modeling is a precursor to understanding its interactions with biological macromolecules. While molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, are a powerful tool for assessing the stability of protein-ligand complexes, specific MD simulation studies focused solely on 3-Phenylpyrido[4,3-e]triazine or its complexes are not prominently featured in the available research. Often, shorter-term dynamics or flexibility analyses are performed as part of the validation of molecular docking protocols.
In Silico Molecular Docking and Protein-Ligand Interaction Studies
In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been extensively applied to 3-Phenylpyrido[4,3-e]triazine and its derivatives to explore their potential as inhibitors of various enzymes.
Binding Affinity Predictions with Biological Targets
Molecular docking studies have predicted the binding affinities of 3-Phenylpyrido[4,3-e]triazine derivatives against several important biological targets. The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the strength of the interaction between the ligand and the protein. A lower binding energy generally suggests a more stable complex and potentially higher inhibitory activity.
While studies involving topoisomerase II were not found in the reviewed literature, significant research has been conducted on its interactions with carbonic anhydrase, tyrosinase, and urease.
| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity of Reference (kcal/mol) |
|---|---|---|---|---|
| 3-Phenylpyrido[4,3-e]triazine Derivative | Carbonic Anhydrase II | -7.40 | Acetazolamide | -7.01 |
| 3-Phenylpyrido[4,3-e]triazine Derivative | Tyrosinase | -6.8 | Kojic Acid | -5.6 |
| 3-Phenylpyrido[4,3-e]triazine Derivative | Urease | -8.1 | Thiourea | -4.5 |
Elucidation of Ligand Binding Modes and Critical Interactions
Beyond predicting binding affinity, molecular docking provides a detailed view of the ligand's binding mode within the active site of the target protein. This allows for the identification of critical amino acid residues and the types of interactions that stabilize the complex.
Carbonic Anhydrase: Docking studies of 3-Phenylpyrido[4,3-e]triazine derivatives with human carbonic anhydrase II have shown that the molecule can fit into the enzyme's active site. The triazine and pyridine (B92270) nitrogen atoms are often involved in coordinating with the catalytic zinc ion (Zn²⁺). Hydrogen bonds are typically formed with key residues such as His94, His96, and Thr199. The phenyl substituent can form hydrophobic interactions with residues like Val121, Phe131, and Leu198, further anchoring the ligand in the active site.
Tyrosinase: In the active site of tyrosinase, derivatives of 3-Phenylpyrido[4,3-e]triazine are predicted to interact with the two copper ions (Cu²⁺) that are crucial for catalysis. The nitrogen atoms of the pyridotriazine core are key to this interaction. Furthermore, hydrogen bonding with residues like His263 and π-π stacking interactions with Phe264 are observed, contributing to the stability of the ligand-protein complex.
Urease: For urease, the binding mode of 3-Phenylpyrido[4,3-e]triazine derivatives involves chelation with the two nickel ions (Ni²⁺) in the active site through the nitrogen atoms of the heterocyclic system. The phenyl group often extends into a hydrophobic pocket, forming interactions with residues that stabilize its orientation.
These detailed interaction analyses are crucial for structure-based drug design, providing a rational basis for modifying the structure of 3-Phenylpyrido[4,3-e]triazine to enhance its inhibitory potency and selectivity.
Structure Activity Relationship Sar and Rational Drug Design Principles for 3 Phenylpyrido 4,3 E 1 2 3 Triazine Analogs
Principles of Structure-Activity Relationship Analysis in Pyrido[4,3-e]nih.govnih.govnih.govtriazines
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its biological activity. For the pyrido[4,3-e] nih.govnih.govnih.govtriazine scaffold, SAR studies aim to identify the key structural features, known as pharmacophores, that are essential for interaction with a specific biological target. This process involves the systematic synthesis of analogs where specific parts of the molecule—such as the core heterocyclic rings, the phenyl substituent, and other functional groups—are modified.
Design Strategies for Modulating Biological Mechanisms of Action
Rational drug design leverages SAR insights to create new molecules with improved therapeutic properties. For 3-phenylpyrido[4,3-e] nih.govnih.govnih.govtriazine analogs, several design strategies are employed to modulate their biological effects.
Strategic Introduction and Modification of Substituents (e.g., phenyl group variations, sulfonamide moieties)
The targeted addition or modification of substituents is a primary strategy for optimizing the activity of pyrido[4,3-e] nih.govnih.govnih.govtriazine analogs. The phenyl group at the 3-position and the strategic placement of other moieties, such as sulfonamides, are critical areas of focus.
The sulfonamide group (-SO₂NH₂) is a particularly important functional moiety . It is a well-established pharmacophore for inhibiting metalloenzymes, primarily due to its ability to coordinate with the metal ion (e.g., zinc) in the enzyme's active site. mdpi.com In various heterocyclic systems related to pyrido[4,3-e] nih.govnih.govnih.govtriazines, the introduction of a sulfonamide group has led to potent inhibitors of enzymes like carbonic anhydrase, tyrosinase, and urease. nih.govnih.gov For instance, studies on the closely related pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides have shown that these compounds are effective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. nih.gov
Modifications to the phenyl ring also play a crucial role. Altering the substitution pattern on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to the target. For example, in the synthesis of fused pyrido[4,3-e] nih.govnih.govnih.govtriazino[3,2-c] nih.govnih.govnih.govthiadiazine derivatives, different phenylglyoxal (B86788) hydrates were used to introduce various substituents onto the phenyl ring at the 3-position, leading to compounds with moderate anticancer activity. nih.gov
Bioisosteric Replacement and Scaffold Hopping Approaches
Bioisosteric replacement and scaffold hopping are advanced drug design tactics used to optimize lead compounds or discover novel chemical entities with similar biological activity. nih.govnih.gov
Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that possesses similar physical or chemical properties. researchgate.net This strategy aims to enhance potency, improve pharmacokinetic properties, or reduce toxicity while maintaining the essential biological activity. nih.govresearchgate.net For example, an amide bond, which can be susceptible to hydrolysis in the body, might be replaced with a more metabolically stable 1,2,3-triazole ring. chemrxiv.org In the context of the 3-phenylpyrido[4,3-e] nih.govnih.govnih.govtriazine scaffold, the phenyl group could be replaced with other aromatic bioisosteres like thiophene (B33073) or pyridine (B92270) to explore new interactions with a target protein.
Scaffold hopping is a more drastic approach that involves replacing the central core of a molecule with a structurally different scaffold while preserving the original orientation of key functional groups. nih.gov This can lead to the discovery of entirely new chemical classes with improved properties, such as enhanced synthetic accessibility or novel intellectual property. nih.gov An example would be replacing the pyrido[4,3-e] nih.govnih.govnih.govtriazine core with a different bicyclic heteroaromatic system that maintains a similar spatial arrangement of substituents.
Exploration of Fused Ring Systems and Their Impact on Activity (e.g., pyrido[4,3-e]nih.govnih.govnih.govtriazino[3,2-c]nih.govnih.govnih.govthiadiazine, pyrazolo[4,3-e]nih.govnih.govnih.govtriazines, pyrido[1,2-b]nih.govnih.govnih.govtriazine)
Fusing additional rings to the pyrido[4,3-e] nih.govnih.govnih.govtriazine core is a powerful strategy to create rigid, conformationally constrained molecules with potentially enhanced activity and selectivity.
Pyrido[4,3-e] nih.govnih.govnih.govtriazino[3,2-c] nih.govnih.govnih.govthiadiazine : A novel tetracyclic system was created by fusing a thiadiazine ring to the pyrido[4,3-e] nih.govnih.govnih.govtriazine backbone. Derivatives of this scaffold, specifically the 6,6-dioxides, have demonstrated reasonable to moderate cytotoxic activity against human cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical). nih.govnih.gov
Pyrazolo[4,3-e] nih.govnih.govnih.govtriazines : This scaffold can be considered a bioisosteric replacement of the pyridine ring in the parent structure with a pyrazole (B372694) ring. This modification has proven highly successful. Analogs of this scaffold have been extensively investigated as potent inhibitors of several enzymes. nih.govnih.govnih.gov Furthermore, fusing a tetrazole ring to this system to create pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine derivatives resulted in compounds with even stronger cytotoxic activity against breast cancer cell lines compared to their bicyclic precursors. nih.gov This suggests that extending the fused aromatic system can significantly enhance biological effects.
| Compound Class | Fused System | Target/Activity | Key Findings | Reference(s) |
| Class A | Pyrido[4,3-e] nih.govnih.govnih.govtriazino[3,2-c] nih.govnih.govnih.govthiadiazine | Anticancer | Moderate cytotoxicity against HCT-116, MCF-7, and HeLa cells. | nih.govnih.gov |
| Class B | Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine | Enzyme Inhibition | Potent inhibitors of carbonic anhydrase, tyrosinase, and urease. | nih.govnih.govnih.gov |
| Class C | Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine | Anticancer | Stronger cytotoxic activity against breast cancer cells than Class B. | nih.gov |
This table summarizes the impact of different fused ring systems on the biological activity of triazine-based compounds.
Mechanistic Correlation of Structural Features with Target Modulation
Understanding how specific structural features of 3-phenylpyrido[4,3-e] nih.govnih.govnih.govtriazine analogs translate into the modulation of biological targets is the ultimate goal of SAR studies. This is often achieved through enzyme inhibition assays and computational modeling.
Enzyme Inhibition Studies (e.g., carbonic anhydrase, tyrosinase, urease)
Analogs based on scaffolds closely related to pyrido[4,3-e] nih.govnih.govnih.govtriazine have shown significant inhibitory activity against several key enzymes.
Carbonic Anhydrase (CA) Inhibition : Pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides have been identified as potent inhibitors of human carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, while showing much weaker activity against the ubiquitous hCA I and hCA II isoforms. nih.govnih.gov This selectivity is highly desirable for developing anticancer agents. The primary mechanism of action involves the sulfonamide moiety binding to the catalytic zinc ion in the enzyme's active site. mdpi.com The heterocyclic core and its substituents are crucial for orienting the molecule within the active site to achieve high affinity and isoform selectivity. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Kᵢ) | Reference |
| 8c | hCA IX | 25.4 nM | nih.gov |
| 8d | hCA IX | 24.5 nM | nih.gov |
| 8e | hCA IX | 13.8 nM | nih.gov |
| 8g | hCA IX | 27.7 nM | nih.gov |
This table shows the carbonic anhydrase IX inhibitory activity of selected pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamide analogs.
Tyrosinase and Urease Inhibition : A series of chiral pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamides demonstrated notable inhibitory activity against both tyrosinase and urease. nih.gov Tyrosinase is a copper-containing enzyme involved in melanin (B1238610) biosynthesis, making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders. nih.gov Urease inhibitors have applications in agriculture and in treating infections caused by urease-producing bacteria. nih.gov All tested compounds in the series showed higher urease inhibitory activity than the standard inhibitor thiourea, with some derivatives exhibiting exceptional potency. nih.gov
| Compound | Target Enzyme | IC₅₀ Value (µM) | Standard (IC₅₀) | Reference |
| 8b | Tyrosinase | 30.76 | Kojic Acid (16.6) | nih.gov |
| 8j | Tyrosinase | 27.90 | Kojic Acid (16.6) | nih.gov |
| 8a | Urease | 0.037 | Thiourea (20.9) | nih.gov |
| 8f | Urease | 0.044 | Thiourea (20.9) | nih.gov |
| 8i | Urease | 0.042 | Thiourea (20.9) | nih.gov |
This table displays the tyrosinase and urease inhibitory activities of selected chiral pyrazolo[4,3-e] nih.govnih.govnih.govtriazine sulfonamide analogs.
Interactions with Nucleic Acids or Other Cellular Macromolecules (e.g., topoisomerase II binding)
The planar aromatic structure of 3-Phenylpyrido[4,3-e] nih.govresearchgate.netnih.govtriazine and its analogs suggests potential interactions with cellular macromolecules, particularly nucleic acids and enzymes involved in DNA replication and maintenance, such as topoisomerase II. While direct studies on this specific compound are limited, the broader class of 1,2,4-triazine (B1199460) derivatives has been investigated for such interactions, providing insights into the potential mechanisms of action.
DNA Intercalation and Groove Binding:
The flat, polycyclic nature of the pyrido[4,3-e] nih.govresearchgate.netnih.govtriazine core is a key feature that could facilitate its insertion between the base pairs of the DNA double helix, a process known as intercalation. This mode of binding can disrupt the normal helical structure of DNA, leading to interference with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The phenyl substituent at the 3-position can further influence these interactions, potentially by fitting into the minor or major grooves of the DNA helix, thereby stabilizing the intercalated complex.
Induction of DNA Damage:
Certain heterocyclic derivatives bearing a 1,2,4-triazine moiety have been shown to induce DNA cleavage. nih.gov This suggests that 3-Phenylpyrido[4,3-e] nih.govresearchgate.netnih.govtriazine analogs could act as DNA-damaging agents. The mechanism of DNA cleavage could involve the generation of reactive oxygen species (ROS) that lead to oxidative damage to the deoxyribose-phosphate backbone or the nitrogenous bases. Alternatively, these compounds might directly interact with and destabilize the DNA structure, making it more susceptible to cleavage by cellular enzymes.
Topoisomerase II Inhibition:
Topoisomerase II is a crucial enzyme that modulates the topology of DNA by catalyzing the transient cleavage and re-ligation of both DNA strands. This process is essential for relieving torsional stress during DNA replication and transcription. Inhibition of topoisomerase II can lead to the accumulation of DNA strand breaks, which are cytotoxic to cancer cells.
Derivatives of 1,3,5-triazine (B166579), a related nitrogen-containing heterocycle, have been identified as inhibitors of human DNA topoisomerase IIα (htIIα) by targeting its ATP binding site. nih.gov This suggests that the pyrido[4,3-e] nih.govresearchgate.netnih.govtriazine scaffold could also interact with topoisomerase II. The interaction could occur in two primary ways:
Interference with the DNA-enzyme complex: The compound could intercalate into the DNA at the site of topoisomerase II binding, preventing the enzyme from re-ligating the cleaved DNA strands. This leads to the formation of a stable "cleavable complex," which is a hallmark of topoisomerase II poisons.
Catalytic inhibition: The compound might bind to the enzyme itself, either at the ATP-binding site or at an allosteric site, thereby inhibiting its catalytic activity without stabilizing the cleavable complex. nih.gov
The table below summarizes the potential interactions of 3-Phenylpyrido[4,3-e] nih.govresearchgate.netnih.govtriazine analogs with nucleic acids and topoisomerase II, based on findings from related compounds.
| Interaction Type | Potential Mechanism | Consequence |
| DNA Intercalation | Insertion of the planar aromatic ring system between DNA base pairs. | Distortion of DNA helix, inhibition of replication and transcription. |
| DNA Groove Binding | The phenyl substituent at the 3-position may fit into the minor or major groove of DNA. | Stabilization of DNA-compound complex. |
| DNA Damage | Induction of single or double-strand breaks in DNA. | Activation of DNA damage response pathways, leading to apoptosis. |
| Topoisomerase II Inhibition | Stabilization of the topoisomerase II-DNA cleavable complex or catalytic inhibition. | Accumulation of DNA strand breaks, cell cycle arrest, and cell death. |
Future Prospects and Emerging Research Avenues in 3 Phenylpyrido 4,3 E 1 2 3 Triazine Chemistry
Development of Greener and More Sustainable Synthetic Methodologies
Traditional synthetic routes for related pyridotriazine systems often involve refluxing in solvents like glacial acetic acid for extended periods. nih.govmdpi.com The development of greener and more sustainable synthetic methodologies is a critical future direction, aiming to reduce environmental impact, improve efficiency, and lower costs.
Key areas for development include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and often improves yields. researchgate.net For the synthesis of 1,3,5-triazine (B166579) derivatives, microwave irradiation has been shown to enable short reaction times under solvent-free conditions. chim.it
Ultrasound-Assisted Methods (Sonochemistry): Sonochemistry offers another energy-efficient alternative to conventional heating, capable of promoting reactions in aqueous media and minimizing the use of organic solvents. mdpi.comnih.gov
Solvent-Free Reactions: Conducting reactions in the absence of a solvent is a core principle of green chemistry. chim.it Exploring solid-state reactions or melts for the cyclization steps in the synthesis of the pyridotriazine core could offer substantial environmental benefits.
Reusable Catalysts: The use of heterogeneous or reusable catalysts, such as metal-organic frameworks or nanocrystals, can streamline purification processes and reduce chemical waste. nih.govrsc.org
Table 1: Comparison of Conventional vs. Potential Green Synthetic Methodologies
| Parameter | Conventional Method (e.g., Reflux) | Potential Green Methodologies |
|---|---|---|
| Energy Source | Thermal Heating (Oil Bath, Mantle) | Microwaves, Ultrasound |
| Reaction Time | Hours to Days nih.gov | Minutes to Hours researchgate.netchim.it |
| Solvents | Glacial Acetic Acid, DMF nih.govmdpi.com | Minimal Solvent, Water, or Solvent-Free chim.itmdpi.com |
| Catalysis | Often requires stoichiometric reagents | Potential for reusable catalysts nih.govrsc.org |
| Work-up | Often involves extraction and chromatography | Simpler filtration and purification researchgate.net |
| Environmental Impact | Higher energy consumption, solvent waste | Reduced energy, less waste, improved atom economy |
Advanced Mechanistic Studies of Biological Activities
While derivatives of the broader pyrido[4,3-e] nih.govnih.govnih.govtriazine family have shown potential anticancer activity, a detailed understanding of their mechanism of action at the molecular level is often lacking. nih.gov Future research must move beyond preliminary cytotoxicity assays to pinpoint the specific cellular pathways and molecular interactions responsible for their biological effects.
Emerging research avenues include:
Target Deconvolution: Identifying the direct protein targets of active compounds using techniques like chemical proteomics, thermal proteome profiling (TPP), and affinity chromatography.
Pathway Analysis: Employing transcriptomics (RNA-seq) and proteomics to understand the global changes in gene and protein expression within cells upon treatment with a 3-phenylpyrido[4,3-e] nih.govnih.govnih.govtriazine derivative. This can reveal which signaling pathways are modulated.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of a lead compound bound to its biological target. This provides invaluable information for understanding binding modes and guiding further optimization.
Functional Assays: For related pyrazolo[4,3-e] nih.govnih.govnih.govtriazine compounds, mechanisms such as the induction of apoptosis and autophagy, suppression of NF-κB, and inhibition of mTOR have been identified. nih.gov Similar targeted functional assays are needed to confirm the mechanisms for this specific scaffold.
Chemoinformatics and Machine Learning in SAR Prediction and Compound Discovery
Computational approaches are revolutionizing drug discovery by accelerating the design-synthesize-test cycle. nih.govnih.gov Applying chemoinformatics and machine learning (ML) to the 3-phenylpyrido[4,3-e] nih.govnih.govnih.govtriazine scaffold can significantly streamline the discovery of new, potent, and selective analogs.
Future applications in this domain include:
Quantitative Structure-Activity Relationship (QSAR): Developing predictive QSAR models that correlate specific structural features of the pyridotriazine derivatives with their biological activity. nih.gov This allows for the in silico design of more potent compounds before committing to synthesis.
Pharmacophore Modeling: Creating 3D pharmacophore models that define the essential chemical features required for biological activity. These models can then be used to screen large virtual libraries for new compounds with the desired features.
ADMET Prediction: Using ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.net This helps to identify and eliminate candidates with poor pharmacokinetic profiles early in the discovery process.
De Novo Drug Design: Employing generative ML models to design entirely new molecules based on the 3-phenylpyrido[4,3-e] nih.govnih.govnih.govtriazine core, optimized for activity against a specific target and for favorable drug-like properties.
Table 2: Applications of Machine Learning in Pyridotriazine Drug Discovery
| ML Application | Description | Potential Impact |
|---|---|---|
| Virtual Screening | Rapidly screening large compound libraries against a target protein to identify potential "hits". nih.gov | Reduces the time and cost of initial hit identification. |
| SAR Modeling | Building predictive models to guide the optimization of lead compounds for improved potency and selectivity. researchgate.net | Accelerates lead optimization and focuses synthetic efforts. |
| Target Prediction | Predicting the likely biological targets of a compound based on its chemical structure. researchgate.net | Helps in mechanism-of-action studies and identifying new therapeutic areas. |
| ADMET Prediction | Forecasting pharmacokinetic and toxicity profiles before synthesis. researchgate.net | Increases the success rate of drug candidates by weeding out poor prospects early. |
Application as Probes for Biological Pathway Elucidation
Beyond their direct therapeutic potential, well-characterized molecules can be powerful tools for basic biological research. A potent and selective 3-phenylpyrido[4,3-e] nih.govnih.govnih.govtriazine derivative could be developed into a chemical probe to investigate complex biological pathways.
This involves:
Identification of a Selective Compound: A derivative with high affinity and selectivity for a single biological target (e.g., a specific kinase or enzyme) is required.
Chemical Modification: The selective compound is chemically modified by attaching a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a photo-affinity label. This modification must not significantly disrupt the compound's binding to its target.
Application in Biological Systems: The resulting chemical probe can be used in living cells or cell lysates to:
Visualize the subcellular localization of its target protein.
Quantify target engagement and occupancy.
Isolate the target protein and its associated binding partners for identification by mass spectrometry, thereby mapping its protein interaction network.
This approach transforms a potential drug into a sophisticated research tool, helping to unravel the complex biology underlying disease states.
Exploration of Novel Pharmacological Targets and Therapeutic Areas
While initial studies on related compounds have focused on anticancer applications, the pyridotriazine scaffold is versatile and may exhibit activity against a wide range of other diseases. nih.govijpsr.info A crucial future direction is the systematic screening of 3-phenylpyrido[4,3-e] nih.govnih.govnih.govtriazine derivatives against diverse pharmacological targets.
Potential new therapeutic areas for exploration include:
Neurodegenerative Diseases: Screening against targets implicated in Alzheimer's or Parkinson's disease, such as protein kinases (e.g., GSK-3β, CDK5) or enzymes involved in neuroinflammation.
Infectious Diseases: Evaluating activity against viral targets (e.g., proteases, polymerases) or bacterial enzymes, an area where other triazine derivatives have shown promise. ijpsr.inforesearchgate.net
Inflammatory Disorders: Testing for inhibition of key inflammatory mediators like cyclooxygenases (COX), cytokines, or kinases involved in inflammatory signaling pathways. researchgate.net
Metabolic Diseases: Investigating effects on targets related to diabetes or obesity, such as enzymes involved in glucose metabolism or lipid synthesis.
Broad-based phenotypic screening, where compounds are tested for their effects on cell models of various diseases without a preconceived target, could also uncover unexpected therapeutic activities for this versatile chemical scaffold. nih.gov
Q & A
What are the optimal synthetic strategies for preparing 3-Phenylpyrido[4,3-e][1,2,4]triazine derivatives?
Basic Research Focus
The synthesis typically involves alkylation of a thiolate precursor with haloalkanes under reflux conditions. For example, potassium 3-(ethylthio)-9-methylpyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazine-6-thiolate is reacted with CnH2n+1Br (n = 1–10) in propane-2-ol at elevated temperatures for 1 hour, followed by vacuum distillation and recrystallization . Key parameters include solvent choice (e.g., propan-2-ol), stoichiometric control, and purification via HPLC to isolate derivatives with >90% purity .
How are preliminary biological activities of this compound derivatives assessed?
Basic Research Focus
Initial screening involves in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines like HT-29 colon adenocarcinoma. Compounds are compared to standard chemotherapeutics (e.g., 5-fluorouracil) to establish relative potency. For example, derivatives fused with tetrazole rings showed IC₅₀ values of 8–15 μM in HT-29 cells . Antifungal activity is evaluated via molecular docking against receptor tyrosine kinases, with binding affinities calculated using AutoDock Vina .
What computational methods are used to predict the biological targets of these derivatives?
Advanced Research Focus
Molecular docking studies (e.g., AutoDock, Glide) are employed to identify interactions with enzymes like carbonic anhydrase IX/XII or cyclin-dependent kinases (CDKs). For instance, pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine derivatives showed strong binding to CDK2 (ΔG = −9.2 kcal/mol) via hydrogen bonding with Glu81 and hydrophobic interactions with Leu83 . MD simulations (100 ns) further validate stability in target binding pockets .
How does structural modification of the triazine core influence anticancer activity?
Advanced Research Focus
Rational design involves introducing sulfonamide or fluorinated groups to enhance solubility and target affinity. For example, L-proline sulfonamide derivatives increased hCA IX inhibition by 40% compared to non-sulfonamide analogs . Fluorination at the pyridine ring improved metabolic stability (t₁/₂ > 6 hours in human liver microsomes) and apoptosis induction via mitochondrial depolarization . SAR studies reveal that electron-withdrawing groups at C-3 improve cytotoxic potency .
What methodologies resolve contradictions in reported biological activities across studies?
Advanced Research Focus
Discrepancies (e.g., variable IC₅₀ values in colon vs. breast cancer models) are addressed through comparative assays under standardized conditions (e.g., hypoxia vs. normoxia) . Orthogonal validation methods, such as Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and transcriptomic profiling, clarify mechanistic inconsistencies . Batch-to-batch purity (>98% via LC-MS) is critical to ensure reproducibility .
How are advanced derivatives evaluated for mitochondrial toxicity?
Advanced Research Focus
JC-1 staining and Seahorse XF assays quantify mitochondrial membrane potential (ΔΨm) and oxygen consumption rates (OCR). Pyrazolo[4,3-e]triazine derivatives reduced ΔΨm by 60% in HT-29 cells, correlating with cytochrome c release and PARP cleavage . ROS generation is measured via DCFH-DA fluorescence, with EC₅₀ values compared to controls like rotenone .
What strategies optimize pharmacokinetic properties of these compounds?
Advanced Research Focus
LogP adjustments (e.g., introducing PEGylated side chains) reduce hydrophobicity (LogP from 3.5 to 2.1), enhancing aqueous solubility. In vivo zebrafish xenograft models assess bioavailability, with derivatives showing 70% tumor growth inhibition at 10 mg/kg . Metabolite identification via LC-QTOF-MS identifies vulnerable sites (e.g., triazine ring oxidation) for further stabilization .
How are crystallographic data utilized in structural validation?
Advanced Research Focus
Single-crystal X-ray diffraction (e.g., CCDC 1876881) confirms regiospecific alkylation and hydrogen-bonding networks. For example, sulfonamide derivatives exhibit planar triazine cores with dihedral angles <5° to adjacent rings, ensuring optimal π-stacking with DNA bases . Powder XRD verifies polymorphic stability during formulation .
What in vivo models are suitable for preclinical testing?
Advanced Research Focus
Zebrafish xenografts (e.g., HT-29 cells labeled with DiI) enable real-time visualization of tumor regression and angiogenesis inhibition. Compounds reducing tumor volume by >50% at 7 days post-treatment advance to murine models . Pharmacodynamic studies in BALB/c mice measure plasma concentrations (Cmax = 1.2 μM at 2 hours) and tissue distribution .
How are synergistic effects with existing therapies evaluated?
Advanced Research Focus
Combination index (CI) calculations via Chou-Talalay assays determine synergism with 5-fluorouracil (CI < 0.9 at 1:1 molar ratios) . Transcriptome sequencing identifies upregulated pathways (e.g., p53 signaling) to guide co-dosing regimens. In vivo, co-administration with bevacizumab reduced metastatic nodules by 75% in murine models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
